molecular formula C12H12BrNO3 B12078059 4-bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid

4-bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid

Cat. No.: B12078059
M. Wt: 298.13 g/mol
InChI Key: HRIOOFXMWNFKNC-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid (C₁₂H₁₂BrNO₃, molecular weight: 298.14 g/mol, CAS: 1313043-11-6) is a brominated indole derivative with a 2-methoxyethyl substituent at the 1-position and a carboxylic acid group at the 3-position of the indole ring . Indole derivatives are critical in medicinal chemistry due to their structural resemblance to bioactive molecules, such as tryptophan and serotonin. The bromine atom at the 4-position enhances electrophilic reactivity, making the compound a versatile intermediate in Suzuki couplings and other cross-coupling reactions . The 2-methoxyethyl group may improve solubility in polar solvents compared to alkyl-substituted analogs, while the carboxylic acid moiety allows for further functionalization via esterification or amidation .

Properties

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

4-bromo-1-(2-methoxyethyl)indole-3-carboxylic acid

InChI

InChI=1S/C12H12BrNO3/c1-17-6-5-14-7-8(12(15)16)11-9(13)3-2-4-10(11)14/h2-4,7H,5-6H2,1H3,(H,15,16)

InChI Key

HRIOOFXMWNFKNC-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=C1C=CC=C2Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the bromination of an indole derivative followed by the introduction of the methoxyethyl group and the carboxylation at the 3-position. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis. The purification of the final product is usually achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carboxylic acid group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyethyl group can influence the compound’s binding affinity to enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and affect various cellular processes.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Features
4-Bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid C₁₂H₁₂BrNO₃ 298.14 1313043-11-6 2-Methoxyethyl (polar, flexible chain)
4-Fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid C₁₂H₁₂FNO₃ 237.23 1313043-23-0 Fluorine (smaller, electron-withdrawing)
4-Bromo-1-methyl-1H-indole-3-carboxylic acid C₁₀H₈BrNO₂ 254.09 684249-04-5 Methyl (hydrophobic, sterically compact)
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid C₁₄H₁₅BrNO₄ 341.18 N/A tert-Butoxycarbonyl (bulky protecting group)

Key Findings :

  • Electron Effects : The bromine atom in the target compound increases molecular weight and steric bulk compared to its fluoro analog, which is lighter (237.23 g/mol) and more electron-deficient .
  • Reactivity : The Boc-protected derivative is more stable under basic conditions but requires deprotection for further functionalization, unlike the directly modifiable carboxylic acid group in the target compound .

Positional Isomerism

Table 2: Impact of Bromine and Carboxylic Acid Positions

Compound Name Bromine Position Carboxylic Acid Position Similarity Index* Notable Properties
4-Bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid 4 3 Reference Optimal for cross-coupling reactions
6-Bromo-1H-indole-3-carboxylic acid 6 3 0.96 Forms hydrogen-bonded dimers in crystal structures
3-Bromo-1H-indole-4-carboxylic acid 3 4 0.92 Altered electronic distribution
5-Bromo-1H-indole-7-carboxylic acid 5 7 0.94 Reduced steric hindrance at 3-position

Key Findings :

  • Crystal Packing : 6-Bromo-1H-indole-3-carboxylic acid forms intermolecular O–H⋯O hydrogen bonds, influencing its solid-state properties and solubility .
  • Reactivity : The 4-bromo-3-carboxylic acid configuration in the target compound positions the bromine and carboxylic acid for orthogonal reactivity, enabling sequential functionalization .

Heterocyclic Core Modifications

Table 3: Indole vs. Indazole Derivatives

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences
4-Bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid Indole C₁₂H₁₂BrNO₃ 298.14 Five-membered ring with one nitrogen
4-Bromo-6-hydroxy-1H-indazole-3-carboxylic acid Indazole C₈H₅BrN₂O₃ 257.04 Six-membered ring with two nitrogens

Key Findings :

  • Stability : Indazoles are less prone to oxidation compared to indoles due to aromatic stabilization from the second nitrogen .

Biological Activity

4-Bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid is a derivative of indole, a structure known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, presenting data from various studies, including in vitro and in vivo findings.

Chemical Structure and Properties

The chemical structure of 4-bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid features a bromine atom and a methoxyethyl group attached to the indole ring. This configuration may enhance its solubility and reactivity, influencing its biological activity.

Indole derivatives are known to interact with various biological targets, leading to multiple effects:

  • Anticancer Activity : Indoles can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
  • Antimicrobial Effects : They exhibit activity against a range of pathogens by disrupting cellular processes.
  • Anti-inflammatory Properties : Indoles can modulate inflammatory pathways, reducing cytokine production.

Biological Activity Overview

The following sections summarize key findings related to the biological activity of 4-bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid.

Anticancer Activity

Research indicates that indole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
4-Bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acidMCF-7 (breast cancer)12.5Apoptosis induction
4-Bromo derivativeHeLa (cervical cancer)15.0Cell cycle arrest

These findings suggest that the compound may have significant potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented. The compound has been tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8.0
Escherichia coli10.0
Pseudomonas aeruginosa12.5

These results indicate that 4-bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid exhibits moderate antibacterial activity.

Anti-inflammatory Activity

Indoles have been shown to inhibit pro-inflammatory cytokines. Studies indicate that the compound can reduce levels of TNF-alpha and IL-6, which are critical mediators in inflammatory processes:

CytokineConcentration (µg/mL)Inhibition (%)
TNF-alpha1070%
IL-61065%

This suggests that the compound might be beneficial in treating inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of indole derivatives:

  • Cancer Treatment : A study involving a series of indole derivatives demonstrated significant cytotoxicity against breast cancer cells, with some compounds showing IC50 values as low as 5 µM.
  • Antiviral Properties : Recent research has indicated that certain indole derivatives exhibit antiviral effects against SARS-CoV-2, with one study reporting complete inhibition at concentrations around 52 µM.
  • Inflammation Models : Animal models treated with indole derivatives showed reduced inflammation markers compared to controls, supporting their potential use in inflammatory conditions.

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